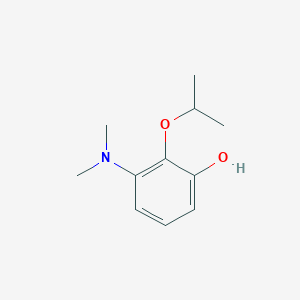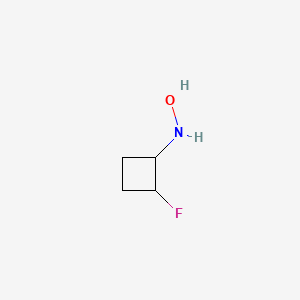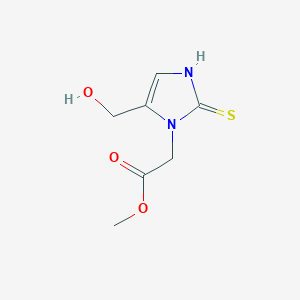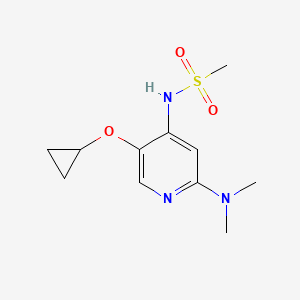
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure can significantly alter its chemical properties, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid typically involves the fluorination of cyclopentane derivatives followed by carboxylation. One common method includes the reaction of cyclopentane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic effects due to the presence of fluorine, which can enhance the metabolic stability of drugs.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3,3-Difluorocyclopentyl)acetic acid
- 2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid
Uniqueness
2-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid is unique due to its specific fluorination pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
特性
分子式 |
C9H14F2O2 |
|---|---|
分子量 |
192.20 g/mol |
IUPAC名 |
2-(3,3-difluorocyclopentyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2,7(12)13)6-3-4-9(10,11)5-6/h6H,3-5H2,1-2H3,(H,12,13) |
InChIキー |
PSEYFUNCMPQLAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(C1)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)












